
3-Methylcyclohexanecarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclohexanecarboxylic anhydride is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclohexane, where a carboxylic anhydride group is attached to a methyl-substituted cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 3-methylcyclohexanecarboxylic acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient dehydrating agents such as phosphorus pentoxide or thionyl chloride. These reagents facilitate the conversion of the carboxylic acid to the anhydride with higher yields and shorter reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-methylcyclohexanecarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines, often under mild heating.
Major Products:
Hydrolysis: 3-Methylcyclohexanecarboxylic acid.
Alcoholysis: Corresponding esters.
Aminolysis: Corresponding amides.
Aplicaciones Científicas De Investigación
3-Methylcyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and resins, where its anhydride functionality is valuable for cross-linking reactions.
Mecanismo De Acción
The mechanism of action of 3-methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carboxylate ion, resulting in the formation of the corresponding acid, ester, or amide.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic anhydride: Similar structure but lacks the methyl group.
Acetic anhydride: A simpler anhydride with two acetic acid units.
Phthalic anhydride: Contains an aromatic ring, making it more rigid and less reactive.
Uniqueness: 3-Methylcyclohexanecarboxylic anhydride is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance or electronic effects are important.
Propiedades
Fórmula molecular |
C16H26O3 |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
(3-methylcyclohexanecarbonyl) 3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11-5-3-7-13(9-11)15(17)19-16(18)14-8-4-6-12(2)10-14/h11-14H,3-10H2,1-2H3 |
Clave InChI |
KYKCBFSCRHKEOM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C(=O)OC(=O)C2CCCC(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


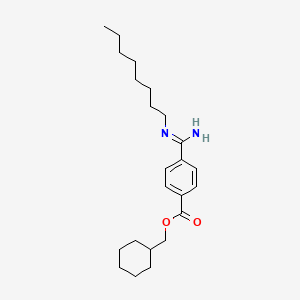
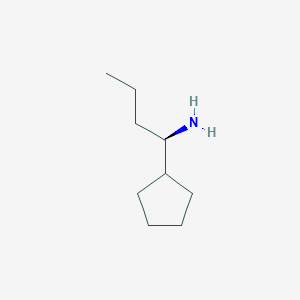
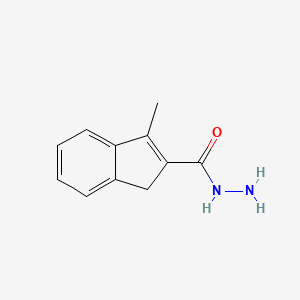
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
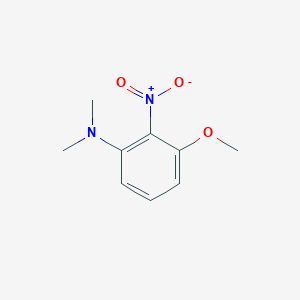

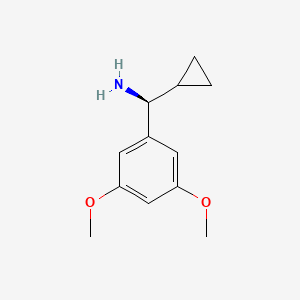
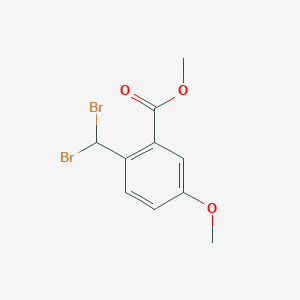

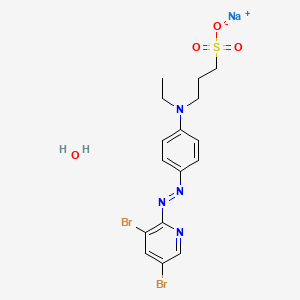
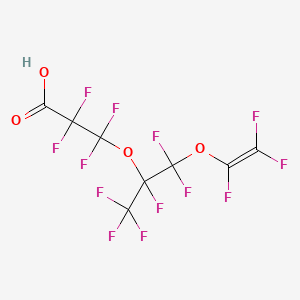
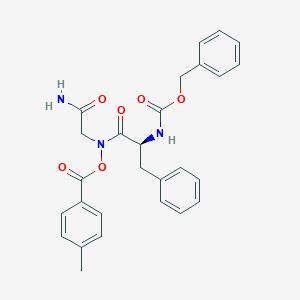
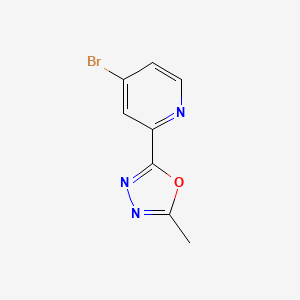
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
